Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Asymmetric Synthesis.
Application Summary: 2-(Aminomethyl)morpholine is used in the asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . This process is crucial for the production of chiral morpholines, which are key intermediates for bioactive compounds .
Methods of Application: The method involves the use of a rhodium catalyst bearing a large bite angle . The process involves forming the stereocenter before, during, or after cyclization . The hydrogenated products could be transformed into key intermediates for bioactive compounds .
Results or Outcomes: A variety of 2-substituted chiral morpholines could be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee) .
Scientific Field: This application is also in the field of Organic Chemistry, specifically in the area of Heterocyclic Compound Synthesis.
Application Summary: 2-(Aminomethyl)morpholine is used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Methods of Application: The synthesis involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .
Results or Outcomes: This method has led to recent advances in the synthesis of morpholines and their carbonyl-containing analogs .
Scientific Field: This application falls under the field of Medicinal Chemistry and Drug Discovery.
Application Summary: 2-(Aminomethyl)morpholine is used in the development of potent and selective CHK1 inhibitors . These inhibitors are important in cancer therapeutics, as CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response network .
Methods of Application: The development process involves structure-guided evolution of pyrazolopyridine inhibitors, with 2-(Aminomethyl)morpholine being used to introduce a range of alkylamino substituents .
Results or Outcomes: The result is the identification of a potent and highly selective isoquinoline CHK1 inhibitor (SAR-020106), which has shown efficacy in vivo .
Scientific Field: This application is in the field of Organic Chemistry, specifically in the area of Heterocyclic Compound Synthesis.
Application Summary: 2-(Aminomethyl)morpholine is used in the synthesis of new morpholine derivatives bearing various functional groups . These derivatives are synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction .
Results or Outcomes: The method has led to the successful synthesis of new morpholine derivatives in high yields .
2-(Aminomethyl)morpholine is an organic compound characterized by the presence of both morpholine and an aminomethyl group. Its molecular formula is and it has a molecular weight of approximately 130.19 g/mol. The compound features a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, making it a secondary amine. This structure contributes to its basicity and reactivity in various
2-(Aminomethyl)morpholine undergoes several typical reactions associated with secondary amines. These include:
2-(Aminomethyl)morpholine exhibits biological activity that makes it relevant in pharmacological contexts. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals. Morpholine derivatives, including this compound, have shown activity against certain bacteria and fungi, indicating potential applications as antimicrobial agents. Additionally, its structure allows for modifications that can enhance biological activity, making it a valuable compound in medicinal chemistry .
The synthesis of 2-(Aminomethyl)morpholine typically involves the following methods:
This comparison highlights the uniqueness of 2-(Aminomethyl)morpholine due to its specific functional groups that enhance its reactivity and biological activity compared to other morpholine derivatives.
Studies on the interactions of 2-(Aminomethyl)morpholine with other compounds reveal its potential as a ligand in coordination chemistry. For instance, it has been shown to form stable complexes with metal ions such as nickel(II), enhancing its utility in catalysis and materials science. These interactions are significant for developing new materials and catalysts that leverage the unique properties of this compound .
Several compounds share structural similarities with 2-(Aminomethyl)morpholine, including: